molecular formula C11H16N2S B3199990 2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 1017250-61-1

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B3199990
CAS No.: 1017250-61-1
M. Wt: 208.33 g/mol
InChI Key: XYWFGZKQFBKBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole is a bicyclic heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with a piperidine ring at the 2-position.

Properties

IUPAC Name

2-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-4-9-10(5-1)14-11(13-9)8-3-2-6-12-7-8/h8,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWFGZKQFBKBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221459
Record name 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017250-61-1
Record name 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017250-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s piperidine substituent distinguishes it from analogs with carboxylic acids () or electron-withdrawing groups (e.g., malononitrile in FPTC, ).
  • Synthetic routes for related compounds often involve cyclization () or cross-coupling reactions (), but the piperidine group may require specialized amination or substitution steps.

Key Observations :

  • The cyclopenta[d]thiazole core in ’s compound demonstrated potent binding to XIAP-BIR3, a cancer target, highlighting the scaffold’s utility in oncology .
  • Thiazolyl hydrazones () with furan substituents show antifungal activity, suggesting substituent-dependent bioactivity .
  • The target compound’s piperidine group may enhance blood-brain barrier penetration, but its discontinued status implies unresolved challenges in efficacy or toxicity .

Physicochemical Properties

Table 3: Physicochemical Profile Comparison
Compound logP (Predicted) Solubility Rigidity Key Feature
Target Compound ~2.5 (moderate) Moderate (basic) High Piperidine enhances basicity
2-Amino-cyclopenta[d]thiazole-4-carboxylic acid ~1.8 High (ionizable) High Carboxylic acid improves solubility
FPTC/CPTC ~3.0 Low Moderate Malononitrile increases electron deficiency
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,2-difluoroacetamide ~1.2 High (polar) High Difluoroacetamide adds polarity

Key Observations :

  • The piperidine group in the target compound likely improves solubility compared to nonpolar derivatives like FPTC but may reduce metabolic stability due to basicity .
  • Carboxylic acid derivatives () exhibit higher solubility, advantageous for protein-targeted therapies .

Research Implications and Challenges

  • Structural Rigidity : The cyclopenta[d]thiazole core’s rigidity enhances binding affinity in drug design but may limit synthetic flexibility .
  • Substituent Optimization : Piperidine’s basicity vs. carboxylic acid’s ionizability demonstrates how substituents tailor compounds for specific applications (CNS vs. oncology) .
  • Discontinuation Factors : The target compound’s discontinued status may reflect challenges in balancing bioavailability, efficacy, and toxicity, underscoring the need for further analog development .

Biological Activity

2-(Piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound notable for its diverse biological activities, including potential antimicrobial, anticancer, and neuroprotective effects. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C11_{11}H16_{16}N2_{2}S
Molecular Weight 208.33 g/mol
CAS Number 1017250-61-1

The compound features a piperidine ring fused to a cyclopentathiazole structure, contributing to its unique chemical properties and biological activities.

Target Interactions

Piperidine derivatives, including this compound, are known to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting protein synthesis in bacteria and fungi. This mechanism is crucial for developing new antibiotics.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways. Further studies are needed to elucidate the exact mechanisms involved.

Biochemical Pathways

The compound is believed to influence multiple biochemical pathways due to its structural characteristics. Its interactions may affect neurotransmitter systems, particularly those involving acetylcholine receptors, which are vital for cognitive functions and memory .

Antimicrobial Properties

Studies have shown that this compound has considerable effectiveness against various bacterial strains. The compound's ability to disrupt microbial growth makes it a candidate for antibiotic development.

Anticancer Effects

In vitro studies suggest that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it has demonstrated cytotoxicity against breast cancer cells, indicating potential as a therapeutic agent in oncology .

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition could enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various piperidine derivatives found that this compound had an IC50 value of approximately 15 µg/mL against Staphylococcus aureus. This indicates a strong potential for use in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 of 20 µM after 48 hours of treatment. This suggests significant anticancer activity warranting further investigation into its mechanisms and potential clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Reactant of Route 2
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.